3(2H)-Furanone, 2-hexyl-5-methyl-
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Overview
Description
. It is a furan derivative, characterized by a furan ring with a hexyl and a methyl substituent. This compound is known for its presence in various natural products and its applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Furanone, 2-hexyl-5-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of hexylmagnesium bromide with methyl vinyl ketone followed by cyclization can yield the desired furanone .
Industrial Production Methods
Industrial production of 3(2H)-Furanone, 2-hexyl-5-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3(2H)-Furanone, 2-hexyl-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone to its corresponding alcohols.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted furans depending on the reagents used.
Scientific Research Applications
3(2H)-Furanone, 2-hexyl-5-methyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3(2H)-Furanone, 2-hexyl-5-methyl- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Hexyl-5-methylfuran: Similar structure but lacks the furanone ring.
2,5-Undecanedione: Another furan derivative with different substituents.
3-Hydroxy-2-naphthoic acid: A hydroxylated naphthoic acid with different functional groups.
Uniqueness
3(2H)-Furanone, 2-hexyl-5-methyl- is unique due to its specific substituents and the presence of the furanone ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
33922-66-6 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-hexyl-5-methylfuran-3-one |
InChI |
InChI=1S/C11H18O2/c1-3-4-5-6-7-11-10(12)8-9(2)13-11/h8,11H,3-7H2,1-2H3 |
InChI Key |
AAUWBAWSKVOBFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C(=O)C=C(O1)C |
Origin of Product |
United States |
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